

Application Notes: Analysis of Propamocarb-d7 in Environmental Water Samples

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Compound of Interest					
Compound Name:	Propamocarb-d7				
Cat. No.:	B1531426	Get Quote			

Introduction

Propamocarb is a systemic fungicide used to control oomycete pathogens on a variety of agricultural crops. Due to its high water solubility, it has the potential to contaminate surface and groundwater through runoff and leaching. Monitoring propamocarb levels in environmental water sources is crucial for assessing environmental exposure and ensuring water quality. The use of an isotopically labeled internal standard, **Propamocarb-d7**, is a robust analytical technique for the accurate quantification of propamocarb. This method, known as isotope dilution mass spectrometry (IDMS), effectively compensates for matrix effects and variations in sample preparation and instrument response, leading to highly reliable and reproducible results.[1]

These application notes provide a comprehensive overview and detailed protocols for the analysis of propamocarb in environmental water samples using **Propamocarb-d7** as an internal standard, coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Analytical Method Overview

The analytical workflow for the determination of propamocarb in environmental water samples using **Propamocarb-d7** involves several key steps:

• Sample Collection and Preservation: Water samples are collected and preserved to maintain the integrity of the analyte.



- Internal Standard Spiking: A known amount of Propamocarb-d7 is added to each sample at the beginning of the analytical process.
- Solid-Phase Extraction (SPE): The water sample is passed through an SPE cartridge to concentrate the analyte and internal standard and to remove interfering matrix components.
- Elution and Concentration: The retained compounds are eluted from the SPE cartridge with an organic solvent, and the eluate is concentrated.
- LC-MS/MS Analysis: The concentrated extract is injected into an LC-MS/MS system for separation and quantification.

Data Presentation

The following table summarizes typical quantitative data for the analysis of propamocarb in water using an isotope dilution method with **Propamocarb-d7**.

Parameter	Value	Matrix	Reference
Limit of Quantification (LOQ)	0.01 mg/kg	Animal Tissues	[2]
Limit of Detection (LOD)	Varies by instrument and matrix	General	
Recovery	70-118%	Animal Tissues	[2]
Linearity (r²)	>0.99	General	[2]

Note: While specific data for environmental water is not extensively available in the provided search results, the data from other matrices demonstrate the sensitivity and reliability of the analytical method. The LOQ in water is expected to be in the low ng/L to $\mu g/L$ range.

Experimental Protocols

1. Sample Preparation and Solid-Phase Extraction (SPE)

This protocol is based on a general procedure for the extraction of polar pesticides from water using Oasis HLB cartridges.[3][4][5][6]



- Materials:
 - Oasis HLB SPE Cartridges (e.g., 6 cc, 500 mg)
 - Methanol (HPLC grade)
 - Deionized water
 - Nitrogen gas supply
 - Glass test tubes
 - Vortex mixer
 - Centrifuge
- Procedure:
 - Sample Collection: Collect 500 mL of the water sample in a clean glass bottle.
 - Internal Standard Spiking: Add a known volume of Propamocarb-d7 standard solution to the water sample to achieve a final concentration of, for example, 100 ng/L.
 - SPE Cartridge Conditioning:
 - Pass 6 mL of methanol through the Oasis HLB cartridge.
 - Pass 6 mL of deionized water through the cartridge. Do not allow the cartridge to go dry.
 - Sample Loading: Load the entire 500 mL water sample onto the conditioned SPE cartridge at a flow rate of approximately 10-15 mL/min.
 - Cartridge Washing: After the entire sample has passed through, wash the cartridge with 5
 mL of deionized water to remove any remaining interfering substances.
 - Cartridge Drying: Dry the cartridge by passing nitrogen gas through it for at least 30 minutes to remove residual water.



- Elution: Elute the retained propamocarb and Propamocarb-d7 from the cartridge by passing 6 mL of methanol through it. Collect the eluate in a clean glass test tube.
- Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
- Reconstitution: Reconstitute the dried residue in 1 mL of the initial mobile phase (e.g., 95:5 water:methanol with 0.1% formic acid) and vortex to dissolve.
- \circ Filtration: Filter the reconstituted sample through a 0.22 μm syringe filter into an autosampler vial for LC-MS/MS analysis.

2. LC-MS/MS Analysis

The following are typical LC-MS/MS parameters for the analysis of propamocarb.

- Instrumentation:
 - Liquid Chromatograph coupled to a Triple Quadrupole Mass Spectrometer with an Electrospray Ionization (ESI) source.
- LC Parameters:
 - Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 μm)
 - Mobile Phase A: Water with 0.1% formic acid
 - Mobile Phase B: Methanol with 0.1% formic acid
 - Gradient:
 - 0-1 min: 5% B
 - 1-8 min: 5% to 95% B
 - 8-10 min: 95% B
 - 10-10.1 min: 95% to 5% B



■ 10.1-15 min: 5% B

• Flow Rate: 0.3 mL/min

Injection Volume: 5 μL

• Column Temperature: 40°C

• MS/MS Parameters (Multiple Reaction Monitoring - MRM):

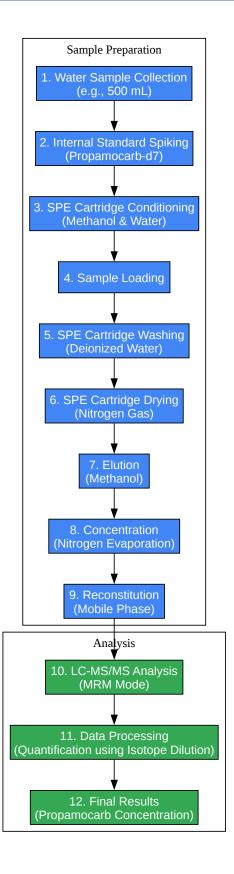
o Ionization Mode: Positive Electrospray Ionization (ESI+)

MRM Transitions:

Analyte	Precursor Ion (m/z)	Product Ion (m/z) - Quantifier	Product Ion (m/z) - Qualifier	Collision Energy (eV)
Propamocarb	189.2	102.0	144.0	16
Propamocarb-d7	196.3	102.9	144.0	16

Visualizations









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